molecular formula C11H11NO3 B2654304 4,6-dimethoxy-1H-indole-7-carbaldehyde CAS No. 23659-91-8

4,6-dimethoxy-1H-indole-7-carbaldehyde

Cat. No.: B2654304
CAS No.: 23659-91-8
M. Wt: 205.213
InChI Key: KLQDMNQHEKTTMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,6-Dimethoxy-1H-indole-7-carbaldehyde is a chemical compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by the presence of two methoxy groups at the 4 and 6 positions and an aldehyde group at the 7 position on the indole ring. It is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-dimethoxy-1H-indole-7-carbaldehyde can be achieved through several methods. One common approach involves the Fischer indole synthesis, where an aryl hydrazine reacts with a ketone or aldehyde under acidic conditions to form the indole ring. For instance, the reaction of 4,6-dimethoxyphenylhydrazine with an appropriate aldehyde under reflux conditions in the presence of an acid catalyst can yield this compound .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the Fischer indole synthesis or other efficient synthetic routes that ensure high yield and purity. The choice of method depends on factors such as cost, availability of starting materials, and scalability.

Chemical Reactions Analysis

Types of Reactions

4,6-Dimethoxy-1H-indole-7-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: 4,6-Dimethoxy-1H-indole-7-carboxylic acid.

    Reduction: 4,6-Dimethoxy-1H-indole-7-methanol.

    Substitution: Various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

4,6-Dimethoxy-1H-indole-7-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4,6-dimethoxy-1H-indole-7-carbaldehyde depends on its specific application. In biological systems, indole derivatives often interact with cellular targets such as enzymes, receptors, and DNA. The methoxy and aldehyde groups can influence the compound’s binding affinity and specificity for these targets, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,6-Dimethoxy-1H-indole-7-carbaldehyde is unique due to its specific substitution pattern, which can confer distinct chemical and biological properties

Properties

IUPAC Name

4,6-dimethoxy-1H-indole-7-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3/c1-14-9-5-10(15-2)8(6-13)11-7(9)3-4-12-11/h3-6,12H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLQDMNQHEKTTMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C2=C1C=CN2)C=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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